N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide
Description
N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hydroxypropylamino group, and a dinitrobenzamide moiety
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-hydroxypropylamino)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O6/c17-10-2-4-11(5-3-10)19-16(23)13-8-12(20(24)25)9-14(21(26)27)15(13)18-6-1-7-22/h2-5,8-9,18,22H,1,6-7H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGMBDJCESQVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide typically involves the following steps:
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acylation: The resulting amine is acylated with 3-hydroxypropylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3,5-dinitrobenzamide: Lacks the hydroxypropylamino group, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]-3,5-dinitrobenzamide: Similar structure but with a shorter hydroxyalkyl chain.
Uniqueness
N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide is unique due to the presence of the hydroxypropylamino group, which can influence its chemical reactivity and biological interactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
